



Application Notes and Protocols: cAMP Modulation Assays for Mitragynine Pseudoindoxyl Activity

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Compound of Interest		
Compound Name:	Mitragynine pseudoindoxyl	
Cat. No.:	B15618177	Get Quote

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Introduction

Mitragynine pseudoindoxyl is a potent, rearranged metabolite of the primary alkaloid in Kratom, mitragynine. It has garnered significant interest within the scientific community for its notable activity at opioid receptors, specifically as a potent μ -opioid receptor (MOR) agonist.[1] [2] Unlike classical opioids, **mitragynine pseudoindoxyl** is reported to be a G-protein biased agonist, preferentially activating G-protein signaling pathways over the recruitment of β-arrestin-2.[3][4][5] This biased agonism is a highly sought-after characteristic in the development of novel analgesics, as it may be associated with a reduction in typical opioid-related side effects such as respiratory depression and tolerance.[1][4]

The μ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the Gi/o pathway by an agonist like **mitragynine pseudoindoxyl** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, cAMP modulation assays are a fundamental tool for characterizing the functional activity and potency of compounds like **mitragynine pseudoindoxyl** at the μ -opioid receptor.

These application notes provide a detailed overview of the quantitative data, signaling pathways, and experimental protocols necessary to effectively measure the activity of



mitragynine pseudoindoxyl using cAMP modulation assays.

Data Presentation: In Vitro Activity of Mitragynine Pseudoindoxyl

The following tables summarize the quantitative data for **mitragynine pseudoindoxyl**'s binding affinity and functional potency at the μ -opioid receptor (MOR).

Table 1: Receptor Binding Affinity

Compound	Receptor	Assay Type	Kı (nM)	Cell Line	Reference
Mitragynine Pseudoindox yl	Murine MOR- 1	Radioligand Binding	0.8	Cell line stably expressing MOR-1	[1]
Mitragynine Pseudoindox yl	Human MOR	Radioligand Binding ([³H]DAMGO)	1.5	Human MOR- expressing cells	[6]
Mitragynine	Human MOR	Radioligand Binding ([³H]DAMGO)	709	Human MOR- expressing cells	[6][7]
7- Hydroxymitra gynine	Human MOR	Radioligand Binding ([³H]DAMGO)	78	Human MOR- expressing cells	[6]
Morphine	Human MOR	Radioligand Binding ([³H]DAMGO)	4.0	Human MOR- expressing cells	[6]

Table 2: Functional Potency in cAMP Inhibition Assays



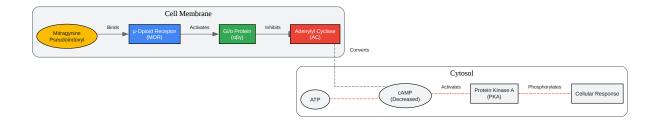
Compound	Receptor	EC50 (nM)	E _{max} (% Inhibition vs. DAMGO)	Cell Line	Reference
Mitragynine Pseudoindox yl	Wild Type Human MOR	0.55	81 ± 3.6	HEK 293T	[2]
Mitragynine Pseudoindox yl	H321F Mutant Human MOR	16.9	58.9 ± 6.7	HEK 293T	[2]
DAMGO (Full Agonist)	Wild Type Human MOR	3.23	100	HEK 293T	[2]
7- Hydroxymitra gynine	Wild Type Human MOR	19.5	89 ± 3.8	HEK 293T	[2]
Mitragynine	Wild Type Human MOR	237	51 ± 5.4	HEK 293T	[2]

EC50: Half-maximal effective concentration. Emax: Maximum effect.

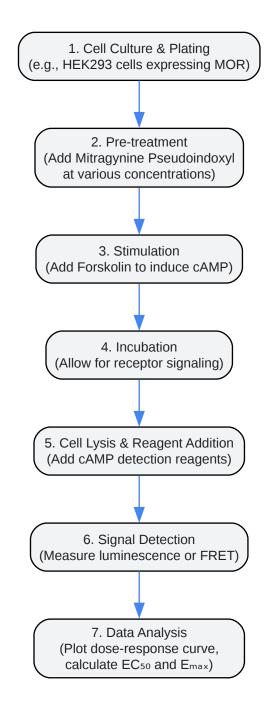
Signaling Pathway and Experimental Workflow Mitragynine Pseudoindoxyl-Mediated cAMP Inhibition

The diagram below illustrates the signaling cascade initiated by the binding of **mitragynine pseudoindoxyl** to the μ -opioid receptor, leading to the inhibition of cAMP production.









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